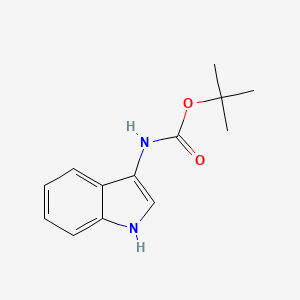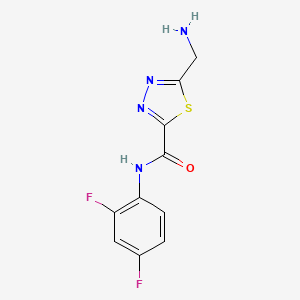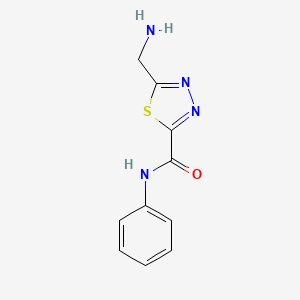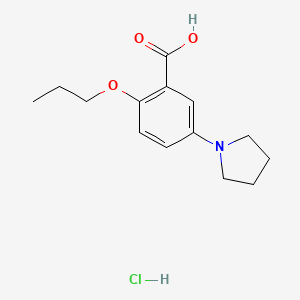
2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride
Vue d'ensemble
Description
2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride is a biochemical used for proteomics research . The molecular formula is C14H19NO3 HCl, and the molecular weight is 285.77 .
Molecular Structure Analysis
The molecular structure of 2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride is determined by its molecular formula, C14H19NO3 HCl . The Inchi Code for a similar compound, 2-(pyrrolidin-1-yl)benzoic acid hydrochloride, is 1S/C11H13NO2.ClH/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8H2,(H,13,14);1H .Applications De Recherche Scientifique
Chemistry and Material Science
Compounds similar to 2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride play a significant role in the development of materials with specialized functions. For instance, pyrrolidine derivatives are known for their structural versatility and capacity to engage in various chemical reactions, offering a platform for the synthesis of complex molecules with potential applications in material science and as building blocks in organic synthesis. This versatility is crucial for designing compounds with specific physical, chemical, or biological properties (Li Petri et al., 2021).
Biological and Pharmacological Applications
The pyrrolidine ring, a core component of 2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride, is extensively used in medicinal chemistry. Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. These compounds have been instrumental in the development of new therapies for various diseases, highlighting their significance in drug discovery and pharmacology (Li Petri et al., 2021).
Antimicrobial and Antifungal Applications
Benzoic acid derivatives, closely related to 2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride, have demonstrated effectiveness as antimicrobial and antifungal agents. These compounds are utilized in food and feed as preservatives, owing to their ability to inhibit microbial growth. The application of benzoic acid and its derivatives in promoting gut health and function further underscores their potential in enhancing the nutritional value and safety of food products (Mao et al., 2019).
Propriétés
IUPAC Name |
2-propoxy-5-pyrrolidin-1-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-9-18-13-6-5-11(10-12(13)14(16)17)15-7-3-4-8-15;/h5-6,10H,2-4,7-9H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVRYZIENUSXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N2CCCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxy-5-pyrrolidin-1-yl-benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



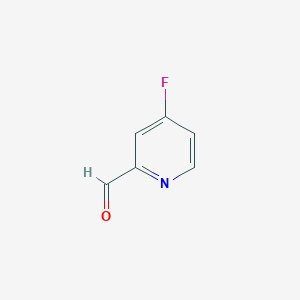
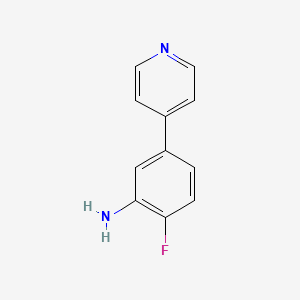
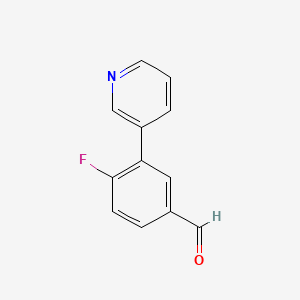
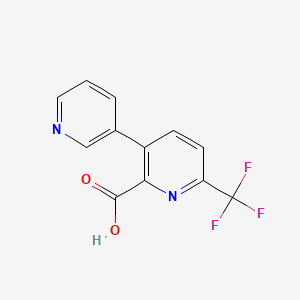
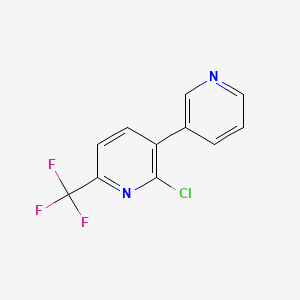
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1439656.png)
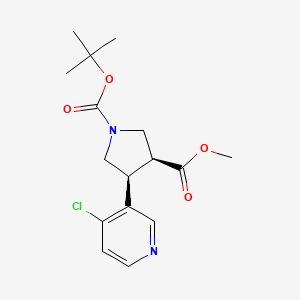
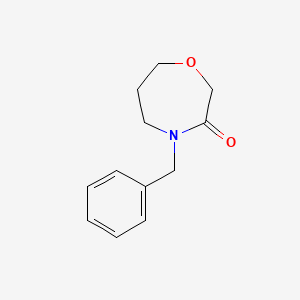
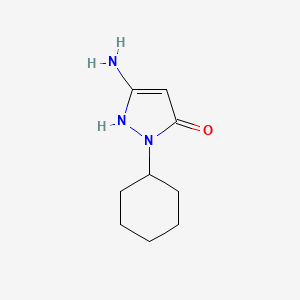
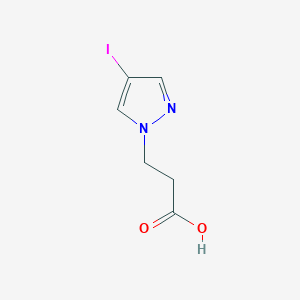
![4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1439664.png)
